molecular formula C9H6ClNOS B097369 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate CAS No. 19339-58-3

2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

Cat. No. B097369
CAS RN: 19339-58-3
M. Wt: 211.67 g/mol
InChI Key: QAENMNOJCRIHAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophenyl compounds is detailed in several papers. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid or 2-methylbenzoic acid, respectively, using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . Another synthesis approach is described for a bicyclic thiohydantoin fused to pyrrolidine compound, which is synthesized by cyclization and addition reactions involving 4-chlorophenyl isothiocyanate .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed using various techniques such as IR, single-crystal X-ray diffraction, NMR, and mass spectrometry. The papers report that the geometrical parameters obtained from X-ray diffraction studies are in agreement with the calculated values from density functional theory (DFT) . The molecular structure and chemical shifts are also obtained using theoretical calculations .

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds towards different nucleophiles is explored in the literature. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under various conditions . The reactivity of 1,2,2,2-tetrachloroethyl isocyanate with alcohols, phenols, thioalcohols, thiophenols, and amines is also discussed, leading to the formation of various urethanes, thiourethanes, and substituted ureas .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are characterized using different analytical methods. The vibrational wavenumbers are computed using HF and DFT methods, and the first hyperpolarizability and infrared intensities are reported . The stability of the molecules arising from hyper-conjugative interactions and charge delocalization is analyzed using natural bond orbital (NBO) analysis. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis are used to determine charge transfer within the molecules . Additionally, acid dissociation constants are determined using potentiometric titration, and antimicrobial activity is assessed .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

  • FT-IR, Molecular Structure, and Spectroscopic Studies : The synthesis of related compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and their structural analysis through FT-IR, single-crystal X-ray diffraction, and various computational methods highlight their potential in molecular structure determination. These studies provide insights into the vibrational wavenumbers, hyperpolarizability, and the molecular stability through HOMO and LUMO analysis, contributing to our understanding of charge transfer within molecules (Kumar et al., 2014).

Reactivity and Conversion

  • Thiocyanate Conversions : Research on ω-substituted anisoles, including aryl oxymethyl thiocyanates, demonstrates the conversion of phenoxymethyl and phenylthiomethyl chlorides into thiocyanates. This reactivity is crucial for synthesizing intermediates for dyes, insecticides, and various organic compounds, showcasing the versatility of thiocyanate-related reactions in organic synthesis (Barber et al., 2007).

Application in Detoxification and Metabolism

  • Detoxification of Anticancer Agents : Studies on the detoxification of chlorambucil, an alkylating drug used in chemotherapy, reveal that reaction with thiocyanate ions in human gastric juice leads to stable metabolites. This process underscores the importance of thiocyanate ions in modifying and potentially reducing the toxicity of pharmaceutical compounds through chemical transformation (Hovinen et al., 1998).

Electrocatalytic Applications

  • Electrochemical Thiocyanation : The electrochemical methods for thiocyanation, especially two-phase electrolysis, offer an alternative to chemical thiocyanation for preparing thiocyano derivatives of organic compounds. This process highlights the utility of thiocyanate in the electrocatalytic synthesis, potentially offering a greener and more efficient pathway for producing various organic thiocyanates (Krishnan & Gurjar, 1993).

Antioxidant Activity

  • Synthesis and Antioxidant Activity : The synthesis of new thiazole analogues featuring urea, thiourea, and selenourea functionalities demonstrates significant antioxidant activity. These compounds, synthesized through the reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates, represent a new class of potent antioxidants for further investigation (Reddy et al., 2015).

properties

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-8-4-2-1-3-7(8)9(12)5-13-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAENMNOJCRIHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639993
Record name 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

CAS RN

19339-58-3
Record name 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-(2-chlorophenyl)ethanone (7.55 g, 32.3 mmol) and potassium thiocyanate (3.14 g, 32.3 mmol) in ethanol (70 ml) was stirred at 80° C. for 2 hours. After cooling to room temperature, water (70 ml) was poured to the reaction mixture, and crystals were collected by filtration and washed with water to give 5.15 g (75.3%) of the desired product as a solid.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
75.3%

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